molecular formula C10H11BrO3 B6358005 3-Bromo-2-ethoxy-5-methylbenzoic acid CAS No. 1535334-98-5

3-Bromo-2-ethoxy-5-methylbenzoic acid

Cat. No. B6358005
CAS RN: 1535334-98-5
M. Wt: 259.10 g/mol
InChI Key: GRGFSEDJHRVYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-ethoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the preparation of various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

3-Bromo-2-ethoxy-5-methylbenzoic acid has a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as the syntheses of 5-fluorouracil and 5-fluorouridine. It has also been used in the synthesis of fluorescent dyes, such as the synthesis of the fluorescent dye 4-bromo-2-ethoxy-5-methylbenzaldehyde. In addition, it has been used as a catalyst in the synthesis of organic compounds, such as the synthesis of 1,2-dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-methylbenzoic acid involves the formation of a bromonium ion intermediate. This intermediate is formed when the bromine atom is abstracted from the benzene ring by a nucleophile, such as an alcohol or amine. The bromonium ion then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to have any direct effects on the body, and it is not known to be toxic or carcinogenic. It is, however, known to be an irritant, and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-2-ethoxy-5-methylbenzoic acid in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound is its toxicity. It should be handled with care and protective equipment should be used when working with it.

Future Directions

There are a number of potential future directions for 3-Bromo-2-ethoxy-5-methylbenzoic acid. One potential direction is the development of new synthetic methods for its use in organic synthesis. Another potential direction is the development of new fluorescent dyes based on the compound. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential applications in medicine and biotechnology.

Synthesis Methods

3-Bromo-2-ethoxy-5-methylbenzoic acid can be synthesized using an acylation reaction. This reaction involves the reaction of an acid chloride with a nucleophile, such as an alcohol or amine. In the case of this compound, the acid chloride is 2-bromo-5-methylbenzoic acid and the nucleophile is ethyl alcohol. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by distillation.

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-ethoxy-5-methylbenzoic acid is not available in the resources, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-2-ethoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGFSEDJHRVYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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